Z-9-Hexadecen-1-ol acetate Z-9-Hexadecen-1-ol acetate
Brand Name: Vulcanchem
CAS No.: 34010-20-3
VCID: VC20774431
InChI: InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h8-9H,3-7,10-17H2,1-2H3/b9-8-
SMILES: CCCCCCC=CCCCCCCCCOC(=O)C
Molecular Formula: C18H34O2
Molecular Weight: 282.5 g/mol

Z-9-Hexadecen-1-ol acetate

CAS No.: 34010-20-3

VCID: VC20774431

Molecular Formula: C18H34O2

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

Z-9-Hexadecen-1-ol acetate - 34010-20-3

Description

Z-9-Hexadecen-1-ol acetate, also known as 9Z-Hexadecenyl acetate, is a long-chain fatty acid ester characterized by its molecular formula C18H34O2C_{18}H_{34}O_{2}
and a molecular weight of approximately 282.46 g/mol. This compound is primarily recognized for its role in the pheromone communication systems of various insect species, particularly moths, where it functions as a sex attractant.

Biological Activity

Z-9-Hexadecen-1-ol acetate plays a significant role in sexual communication among insects. It is found in the pheromone glands of certain moth species and is critical for attracting mates. Research indicates that this compound can influence mating behaviors, thereby affecting reproductive success.

Mechanism of Action

The primary mechanism through which Z-9-Hexadecen-1-ol acetate exerts its effects involves binding to specific olfactory receptors in insects. This interaction triggers behavioral responses such as attraction and mating.

Synthetic Routes

The synthesis of Z-9-Hexadecen-1-ol acetate typically involves the esterification of Z-9-Hexadecen-1-ol with acetic acid or acetic anhydride, often using catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, production follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and enhance yield and purity.

Chemical Reactions

Z-9-Hexadecen-1-ol acetate can participate in various chemical reactions:

Reaction TypeDescription
OxidationCan be oxidized to form corresponding aldehydes or carboxylic acids (e.g., Z-9-Hexadecenal).
ReductionCan be reduced to form Z-9-Hexadecen-1-ol.
SubstitutionCan undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups.

Research Findings

Recent studies have highlighted the potential applications of Z-9-Hexadecen-1-ol acetate beyond its role as a pheromone:

Virucidal Activity

Studies have suggested that Z-9-Hexadecen-1-ol acetate may have virucidal effects against herpes simplex virus type 2 (HSV-2) at concentrations around 10 mM.

Comparison with Similar Compounds

Z-9-Hexadecen-1-ol acetate shares structural similarities with other long-chain fatty alcohols and their derivatives:

Compound NameMolecular FormulaKey Characteristics
Z-9-HexadecanalC₁₆H₃₂OUnsaturated aldehyde; involved in pheromone blends.
Z-11-HexadecenalC₁₆H₃₂OSimilar structure; also found in insect pheromones.
Z-7-Hexadecenyl acetateC₁₈H₃₄O₂Related compound with different double bond position.
CAS No. 34010-20-3
Product Name Z-9-Hexadecen-1-ol acetate
Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
IUPAC Name [(Z)-hexadec-9-enyl] acetate
Standard InChI InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h8-9H,3-7,10-17H2,1-2H3/b9-8-
Standard InChIKey VAKBQCYSUVICLV-HJWRWDBZSA-N
Isomeric SMILES CCCCCC/C=C\CCCCCCCCOC(=O)C
SMILES CCCCCCC=CCCCCCCCCOC(=O)C
Canonical SMILES CCCCCCC=CCCCCCCCCOC(=O)C
Synonyms hexadec-9-enyl acetate;Z9-16Ac;
PubChem Compound 5363285
Last Modified Aug 15 2023

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